Cas no 1463832-42-9 (3-Bromo-2-[2-(chloromethyl)butyl]thiophene)
![3-Bromo-2-[2-(chloromethyl)butyl]thiophene structure](https://ja.kuujia.com/scimg/cas/1463832-42-9x500.png)
3-Bromo-2-[2-(chloromethyl)butyl]thiophene 化学的及び物理的性質
名前と識別子
-
- 3-bromo-2-[2-(chloromethyl)butyl]thiophene
- Thiophene, 3-bromo-2-[2-(chloromethyl)butyl]-
- 3-Bromo-2-[2-(chloromethyl)butyl]thiophene
-
- インチ: 1S/C9H12BrClS/c1-2-7(6-11)5-9-8(10)3-4-12-9/h3-4,7H,2,5-6H2,1H3
- InChIKey: FKGZPZICTCDTKS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CSC=1CC(CCl)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 132
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 28.2
3-Bromo-2-[2-(chloromethyl)butyl]thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674588-5.0g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
Enamine | EN300-674588-0.1g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 0.1g |
$930.0 | 2025-03-13 | |
Enamine | EN300-674588-0.25g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
Enamine | EN300-674588-10.0g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 | |
Enamine | EN300-674588-2.5g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-13 | |
Enamine | EN300-674588-0.05g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
Enamine | EN300-674588-1.0g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 | |
Enamine | EN300-674588-0.5g |
3-bromo-2-[2-(chloromethyl)butyl]thiophene |
1463832-42-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 |
3-Bromo-2-[2-(chloromethyl)butyl]thiophene 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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3-Bromo-2-[2-(chloromethyl)butyl]thiopheneに関する追加情報
3-Bromo-2-[2-(chloromethyl)butyl]thiophene: A Comprehensive Overview
The compound 3-Bromo-2-[2-(chloromethyl)butyl]thiophene (CAS No. 1463832-42-9) is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the thiophene family, which is widely studied for its unique electronic properties and reactivity. The structure of 3-Bromo-2-[2-(chloromethyl)butyl]thiophene features a thiophene ring substituted with a bromine atom at the 3-position and a 2-(chloromethyl)butyl group at the 2-position, making it a versatile molecule for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Bromo-2-[2-(chloromethyl)butyl]thiophene through various routes, including coupling reactions and organometallic catalysis. These methods not only enhance the yield but also improve the purity of the compound, which is crucial for its application in sensitive chemical reactions. The bromine substituent at the 3-position plays a pivotal role in directing the reactivity of the molecule, making it an ideal candidate for nucleophilic aromatic substitution reactions. This property has been extensively utilized in the development of advanced materials and drug delivery systems.
The electronic properties of 3-Bromo-2-[2-(chloromethyl)butyl]thiophene have been studied using computational chemistry techniques, revealing its potential as a building block for organic semiconductors. Researchers have demonstrated that the incorporation of this compound into polymer frameworks can significantly improve charge transport properties, making it a promising material for flexible electronics and photovoltaic devices. Furthermore, the chloromethyl group at the 2-position introduces additional functionality, enabling further modifications to tailor the material's properties for specific applications.
In terms of biological applications, 3-Bromo-2-[2-(chloromethyl)butyl]thiophene has shown potential as an intermediate in drug design. Its unique structure allows for the attachment of bioactive moieties, facilitating the development of novel therapeutic agents. Recent studies have explored its role in targeting specific proteins and enzymes, highlighting its potential in precision medicine. The bromine substituent also contributes to its pharmacokinetic profile, influencing absorption and distribution within biological systems.
The synthesis and characterization of 3-Bromo-2-[2-(chloromethyl)butyl]thiophene have been optimized to meet industrial standards, ensuring scalability and cost-effectiveness. This has paved the way for its integration into large-scale manufacturing processes, particularly in the pharmaceutical and specialty chemicals industries. The compound's stability under various reaction conditions further enhances its utility in demanding chemical transformations.
Looking ahead, ongoing research into 3-Bromo-2-[2-(chloromethyl)butyl]thiophene is expected to uncover new applications in fields such as nanotechnology and green chemistry. Its ability to participate in cross-coupling reactions without requiring harsh conditions makes it an eco-friendly alternative to traditional reagents. As researchers continue to explore its properties, this compound is poised to play a pivotal role in advancing modern chemical science.
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